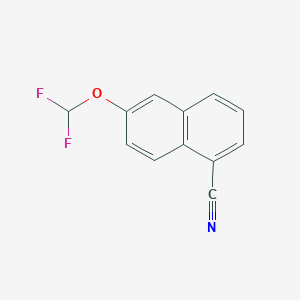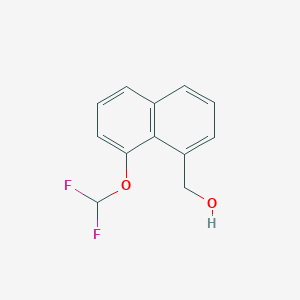
1-Cyano-6-(difluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-6-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO It is a derivative of naphthalene, where a cyano group and a difluoromethoxy group are substituted at the 1 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-6-(difluoromethoxy)naphthalene typically involves the introduction of the cyano and difluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative undergoes substitution with a cyano group and a difluoromethoxy group under specific reaction conditions. For example, the reaction may involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-6-(difluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-Cyano-6-(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyano-6-(difluoromethoxy)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the difluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyano-2-(difluoromethoxy)naphthalene
- 1-Cyano-4-(difluoromethoxy)naphthalene
- 1-Cyano-6-(trifluoromethoxy)naphthalene
Uniqueness
1-Cyano-6-(difluoromethoxy)naphthalene is unique due to the specific positioning of the cyano and difluoromethoxy groups on the naphthalene ring. This unique substitution pattern can result in distinct chemical and physical properties, such as altered reactivity and binding characteristics, compared to other similar compounds.
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-10-4-5-11-8(6-10)2-1-3-9(11)7-15/h1-6,12H |
InChI Key |
WBUMCBPUKABBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)





![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)



